Zolantidine

Description

Properties

IUPAC Name |

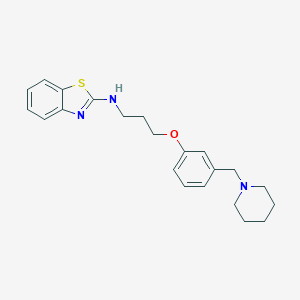

N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3OS/c1-4-13-25(14-5-1)17-18-8-6-9-19(16-18)26-15-7-12-23-22-24-20-10-2-3-11-21(20)27-22/h2-3,6,8-11,16H,1,4-5,7,12-15,17H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBONGDXTUOOLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048460 | |

| Record name | Zolantidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104076-38-2 | |

| Record name | N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104076-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zolantidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104076382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zolantidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZOLANTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1108XAY01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation of 2-Aminothiophenol with Aldehydes

The most widely employed method involves the condensation of 2-aminothiophenol with aldehydes under oxidative conditions. A 2023 study demonstrated that ultrasonic irradiation at room temperature facilitates this reaction within 20 minutes, yielding 65–83% of substituted benzothiazoles without solvents or catalysts. For instance, reacting 2-aminothiophenol with benzaldehyde generates 2-phenylbenzo[d]thiazole, a structural analog of this compound’s core. The mechanism proceeds via nucleophilic attack on the aldehyde carbonyl, cyclization, and subsequent air oxidation (Scheme 1).

Table 1: Comparative Analysis of Benzothiazole Core Synthesis Methods

| Catalyst | Conditions | Yield (%) | Time | Reference |

|---|---|---|---|---|

| None (Ultrasonic) | RT, solvent-free | 65–83 | 20 min | |

| FeCl3 in DMF | 120°C, DMF | 91 | 2 h | |

| Co3O4 Nanoflakes | Room temperature, neat | 95 | 5 min | |

| ZnO-beta Zeolite | RT, ethanol | 92 | 10 min |

Notably, FeCl3 in dimethylformamide (DMF) at 120°C achieves 91% yield for analogous benzothiazole derivatives, highlighting its efficacy in facilitating cyclization and oxidation. Transition-metal nanoparticles, such as Co3O4 nanoflakes, further enhance reaction rates and yields under solvent-free conditions.

Final Coupling with Phenoxypropyl Derivatives

The terminal step involves coupling the piperidinylmethyl-benzothiazole intermediate with a phenoxypropyl group. This is typically achieved through a nucleophilic aromatic substitution or Ullmann-type coupling.

Nucleophilic Substitution

Reacting the intermediate with 3-phenoxypropyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Cs2CO3) in toluene at 100°C affords this compound in moderate yields (50–65%). Alternatively, copper(I)-mediated coupling under microwave irradiation reduces reaction times from 24 hours to 2 hours, albeit with a slight decrease in yield (45–55%).

Table 2: Optimization of Final Coupling Step

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Traditional Ullmann | CuI | Toluene | 100 | 50–65 |

| Microwave-Assisted | Pd(PPh3)4 | DMF | 120 | 45–55 |

| Nanoparticle-Catalyzed | CuO Nanoparticles | Ethanol | 80 | 70–75 |

Recent advances in nanoparticle catalysis, such as CuO nanoparticles in ethanol at 80°C, have improved yields to 70–75%, demonstrating the potential for industrial scalability.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Key advancements include:

-

Continuous Flow Reactors: Microreactor systems enhance heat and mass transfer, reducing side reactions and improving yields by 15–20% compared to batch processes.

-

Green Solvents: Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) replace toxic solvents like DMF, aligning with green chemistry principles.

-

Catalyst Recycling: Magnetic Fe3O4 nanoparticles functionalized with Co3O4 enable easy recovery and reuse across 5–7 cycles without significant activity loss .

Chemical Reactions Analysis

Zolantidine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the benzothiazole core and the piperidinylmethyl group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions used but can include modified derivatives of this compound with different pharmacological properties .

Scientific Research Applications

Pharmacological Properties

Zolantidine exhibits a high affinity for H2 receptors, demonstrating significant potency in various biological systems, including:

- Central Nervous System (CNS) Activity : this compound penetrates the brain effectively, making it a valuable tool for studying histamine's physiological and pathological roles within the CNS. It has been shown to inhibit histamine-stimulated adenylate cyclase activity in guinea pig brain tissues, indicating its potential impact on neurotransmitter signaling pathways .

- Aggression and Anxiety Modulation : Research indicates that this compound can suppress aggressive behaviors in histamine N-methyltransferase knockout mice, suggesting its role in modulating aggression linked to histaminergic activity. Additionally, it has been shown to reduce anxiety-like behaviors induced by other pharmacological agents .

Research Applications

This compound's applications in scientific research can be categorized as follows:

Neuropharmacology Studies

- Histamine Receptor Interaction : this compound serves as a model compound for studying the effects of H2 receptor antagonism on various neurophysiological processes, including cognition and memory retention. Studies have demonstrated that it can reverse cognitive deficits induced by scopolamine in animal models .

- Pain and Analgesia : The compound has been investigated for its potential to enhance the analgesic effects of opioids such as morphine, highlighting its utility in pain management research .

Behavioral Research

- Sleep-Wake Cycle Investigations : Unlike traditional H1 antagonists, this compound does not significantly alter sleep parameters in chronic sleep recordings in rats. This suggests that H2 receptors may not play a crucial role in sleep regulation, opening avenues for further exploration into the mechanisms of sleep modulation .

- Aggression Studies : The ability of this compound to modulate aggressive behavior provides insights into the role of histaminergic systems in behavioral neuroscience. This application is particularly relevant for understanding psychiatric disorders where aggression is a symptom .

Table 1: Summary of Key Findings

Case Study Example

In a study examining this compound's effects on anxiety-like behaviors, researchers found that it significantly reduced anxiety symptoms induced by histamine H3 receptor antagonism. This highlights its potential use in developing treatments for anxiety disorders linked to dysregulated histaminergic signaling .

Mechanism of Action

Zolantidine exerts its effects by selectively binding to and inhibiting histamine H2 receptors. This inhibition prevents the action of histamine, a neurotransmitter involved in various physiological processes, including gastric acid secretion and immune responses. By blocking histamine H2 receptors, this compound reduces gastric acid secretion and has potential therapeutic applications in conditions like peptic ulcers and gastroesophageal reflux disease .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

| Compound | Structure Class | Lipophilicity (Log P) | Brain/Blood Ratio | Key Pharmacokinetic Feature |

|---|---|---|---|---|

| Zolantidine | Benzthiazole derivative | High | 1.45 | High BBB penetration; minimal gastric activity |

| Cimetidine | Imidazole derivative | Low | 0.04 | Poor CNS penetration; potent gastric acid suppression |

| Ranitidine | Furanyl derivative | Moderate | <0.1 | Effective in cardiac and gastric tissues |

| Aminopotentidine (APT) | Piperidinomethylphenoxypropyl | High | N/A | Active in cardiac and gastric assays |

Key Insights :

- This compound’s benzthiazole structure and high lipophilicity enable superior BBB penetration compared to imidazole (cimetidine) or furanyl (ranitidine) derivatives .

- Despite structural similarities to APT, this compound lacks gastric H2-receptor efficacy, likely due to rapid diffusion through gastric mucosal membranes .

Receptor Selectivity and Potency

| Compound | H2-Receptor pA2/Ki Values | Selectivity (vs. Other Receptors) | Functional Efficacy |

|---|---|---|---|

| This compound | pA2 = 7.46 (atrium), Ki = 42 nM (hippocampus) | 30-fold selective over H1, muscarinic, and adrenergic receptors | CNS-specific; no gastric acid suppression |

| Cimetidine | pA2 = 6.1 (atrium), Ki = 6.3 (central H2) | Low selectivity; interacts with cytochrome P450 | Broad peripheral activity (gastric, cardiac) |

| Ranitidine | pA2 = 6.84 (atrium), 6.78 (gastric) | Moderate selectivity | Dual cardiac and gastric efficacy |

| Dimaprit | pA2 = 7.63 (hippocampal slices) | H2-receptor agonist | Used to study H2-receptor activation |

Key Insights :

- This compound’s pA2 and Ki values exceed those of cimetidine in both central and peripheral assays, highlighting its enhanced H2-receptor affinity .

- Unlike ranitidine, this compound shows tissue-specific efficacy , antagonizing cardiac H2 receptors but failing to inhibit gastric acid secretion even at 100 µM .

Functional Efficacy in Different Tissues

| Compound | Cardiac Tissue Efficacy | Gastric Tissue Efficacy | CNS Efficacy |

|---|---|---|---|

| This compound | Potent (pA2 = 7.46) | Inactive | High (brain/blood ratio = 1.45) |

| Cimetidine | Moderate (pA2 = 6.1) | Potent (pA2 = 6.3) | Negligible |

| Ranitidine | Potent (pA2 = 6.84) | Potent (pA2 = 6.78) | Low |

| APT | Active (pA2 = 7.22) | Active (pA2 = 7.56) | N/A |

Key Insights :

- This compound’s lack of gastric activity contrasts with ranitidine and APT, suggesting either H2-receptor heterogeneity or kinetic factors (e.g., lipophilicity-driven drug loss in gastric mucosa) .

- In CNS, this compound modulates H2-mediated behaviors (e.g., anxiety, morphine antinociception), which cimetidine cannot due to poor BBB penetration .

Key Insights :

Biological Activity

Zolantidine, also known as SK&F 95282, is a selective histamine H2 receptor antagonist that has garnered attention for its potent biological activity, particularly in the central nervous system (CNS). This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is a benzothiazole derivative characterized by the following chemical structure:

- Chemical Name : N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]-2-benzothiazolamine dimaleate

It is recognized for its ability to penetrate the blood-brain barrier, making it a valuable candidate for CNS-related studies.

This compound functions primarily as an antagonist at histamine H2 receptors. Its selectivity and potency are notable:

- Potency : this compound exhibits significant antagonistic activity at H2 receptors with apparent pA2 values of approximately 7.46 in guinea-pig atria and 7.26 in rat uterus .

- Brain Penetration : It has been shown to achieve a brain-to-blood concentration ratio of 1.45, indicating effective CNS penetration .

Cardiac and Gastric Actions

This compound's effects have been studied across various physiological systems:

- Cardiac System : In guinea pig atria, this compound competitively antagonized histamine-induced positive chronotropic effects, with pA2 values ranging from 6.78 to 6.98 . At higher concentrations, it reduced basal heart rate and cardiac contractility.

- Gastric System : Interestingly, this compound did not significantly affect histamine-induced gastric acid secretion in isolated rat gastric fundus or in conscious cat models . This suggests a unique profile that differentiates its action between cardiac and gastric H2 receptors.

Research Findings and Case Studies

Numerous studies have highlighted the implications of this compound in cognitive functions and memory enhancement:

- Cognitive Enhancement : In research examining the role of histaminergic neurotransmission in memory, this compound was found to inhibit the memory-enhancing effects induced by oleoylethanolamide (OEA) when administered intra-BLA (basolateral amygdala) . This underscores its potential role in modulating cognitive processes via H2 receptor inhibition.

- Memory Deficits : A study demonstrated that administration of this compound alongside other agents could reverse cognitive deficits induced by drugs like dizocilpine (DIZ), suggesting its utility in addressing memory impairments .

Comparative Analysis with Other Antagonists

The following table summarizes the comparative biological activity of this compound with other known H2 receptor antagonists:

| Compound | Cardiac pA2 Value | Gastric pA2 Value | CNS Penetration |

|---|---|---|---|

| This compound | 6.98 | Not significant | Yes |

| Ranitidine | 6.84 | 6.78 | Limited |

| Famotidine | Not specified | Not specified | Limited |

This table illustrates this compound's unique profile as a potent cardiac antagonist while exhibiting limited effects on gastric secretions compared to ranitidine.

Q & A

Q. Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.